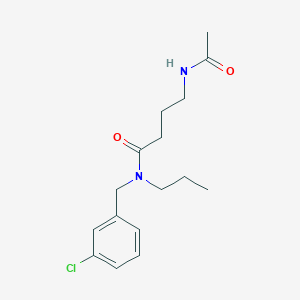
4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide, also known as ACBP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ACBP belongs to the family of amide compounds and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide is not fully understood, but it is believed to act as an agonist of the endocannabinoid system. Specifically, 4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide has been found to bind to the CB1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide can modulate the activity of the endocannabinoid system, leading to a range of biochemical and physiological effects. These include changes in neurotransmitter release, alterations in synaptic plasticity, and modulation of pain sensation.
実験室実験の利点と制限
4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide has several advantages for use in lab experiments, including its high potency and specificity for the CB1 receptor. However, it also has some limitations, such as its relatively short half-life and the need for careful dosing to avoid potential side effects.
将来の方向性
There are several potential future directions for research on 4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide, including:
1. Investigating the potential of 4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide as a therapeutic agent for the treatment of pain, anxiety, and other neurological disorders.
2. Developing new synthetic analogs of 4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide with improved pharmacological properties.
3. Studying the effects of 4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide on other physiological systems, such as the immune system.
4. Investigating the potential of 4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide as a tool for studying the relationship between the endocannabinoid system and other neurotransmitter systems.
In conclusion, 4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, particularly in the context of the endocannabinoid system. While there are some limitations to its use in lab experiments, 4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide has several potential future directions for research that could lead to new insights into the functioning of the endocannabinoid system and its role in health and disease.
合成法
The synthesis of 4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide involves the reaction between 3-chlorobenzylamine and propyl butanoate, followed by acetylation of the resulting product. The synthesis is typically carried out using standard organic chemistry techniques and requires careful purification to obtain a high-quality product.
科学的研究の応用
4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide has been found to have a range of potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Researchers have investigated the potential of 4-(acetylamino)-N-(3-chlorobenzyl)-N-propylbutanamide as a tool for studying the endocannabinoid system, which is involved in a range of physiological processes including pain sensation, appetite, and mood regulation.
特性
IUPAC Name |
4-acetamido-N-[(3-chlorophenyl)methyl]-N-propylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-10-19(12-14-6-4-7-15(17)11-14)16(21)8-5-9-18-13(2)20/h4,6-7,11H,3,5,8-10,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRBTHIKOWKZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC(=CC=C1)Cl)C(=O)CCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-oxo-2-(2-thienyl)acetamide](/img/structure/B5901947.png)
![N-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901957.png)
amino]methyl}-1-tert-butylpyrrolidin-2-one](/img/structure/B5901969.png)
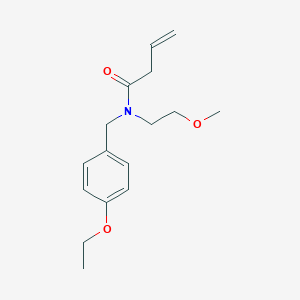
![2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B5901979.png)
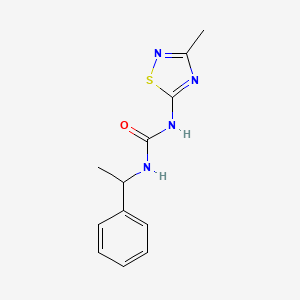
![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B5901988.png)
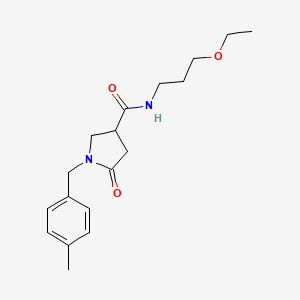
![3-[3-({[2-(2-oxoimidazolidin-1-yl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902001.png)
![(1R,9aR)-1-({[(1S)-1-(3-methylpyridin-2-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902003.png)
![N-[(3-isobutylisoxazol-5-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B5902006.png)
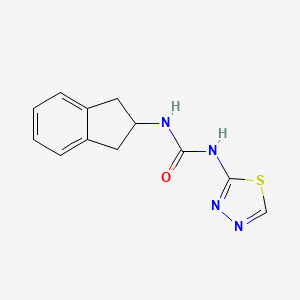
![N-isopropyl-2-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5902024.png)
![N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-N-(pyridin-3-ylmethyl)butan-2-amine](/img/structure/B5902033.png)